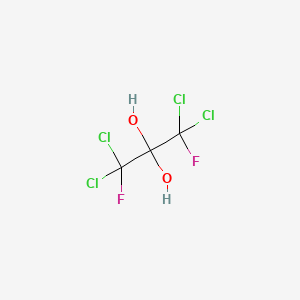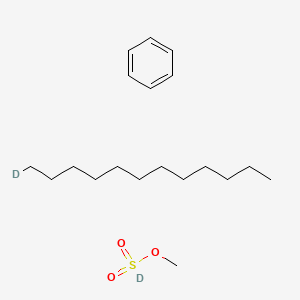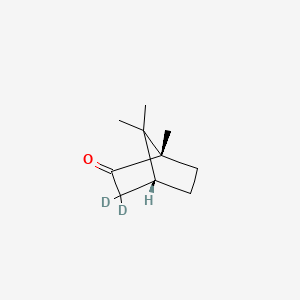
(R)-(+)-Camphor-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(+)-Camphor-d2 is a deuterated form of camphor, a bicyclic monoterpene ketone. This compound is characterized by the presence of two deuterium atoms, which replace two hydrogen atoms in the camphor molecule. The deuterium labeling makes ®-(+)-Camphor-d2 particularly useful in various scientific studies, including those involving nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Camphor-d2 typically involves the deuteration of camphor. One common method is the catalytic hydrogenation of camphor in the presence of deuterium gas. This process requires a catalyst, such as palladium on carbon, and is carried out under controlled temperature and pressure conditions to ensure selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of ®-(+)-Camphor-d2 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated product. The purity of the final product is ensured through rigorous purification techniques, such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
®-(+)-Camphor-d2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form camphorquinone.
Reduction: Reduction reactions can convert it to borneol or isoborneol.
Substitution: It can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Camphorquinone
Reduction: Borneol, Isoborneol
Substitution: Various substituted camphor derivatives
Wissenschaftliche Forschungsanwendungen
®-(+)-Camphor-d2 has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in NMR spectroscopy to study enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: It is employed in the production of fragrances and flavoring agents due to its characteristic odor.
Wirkmechanismus
The mechanism of action of ®-(+)-Camphor-d2 involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and alter their activity. The deuterium atoms in the molecule can influence the rate of metabolic reactions, leading to changes in the overall metabolic profile. The pathways involved include those related to the metabolism of terpenes and ketones.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Camphor: The non-deuterated form of ®-(+)-Camphor-d2.
Borneol: A reduction product of camphor.
Isoborneol: Another reduction product of camphor.
Camphorquinone: An oxidation product of camphor.
Uniqueness
®-(+)-Camphor-d2 is unique due to the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy and other analytical techniques. The deuterium labeling also imparts different kinetic isotope effects, making it valuable in mechanistic studies and drug development.
Eigenschaften
Molekularformel |
C10H16O |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(1S,4R)-3,3-dideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/t7-,10-/m1/s1/i6D2 |
InChI-Schlüssel |
DSSYKIVIOFKYAU-SVUHGRSUSA-N |
Isomerische SMILES |
[2H]C1([C@H]2CC[C@](C1=O)(C2(C)C)C)[2H] |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)
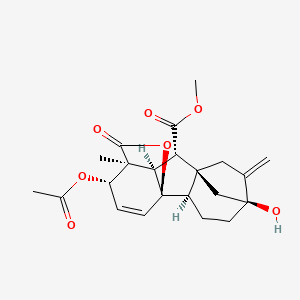
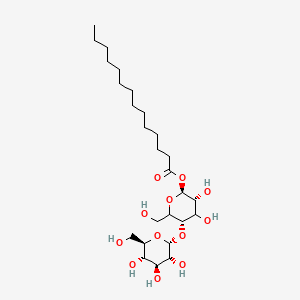
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)
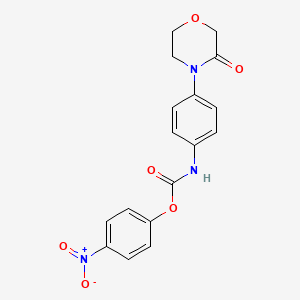
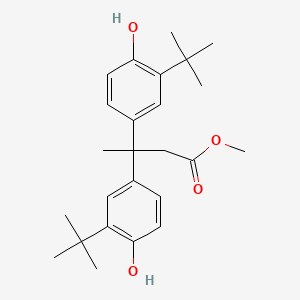
![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)
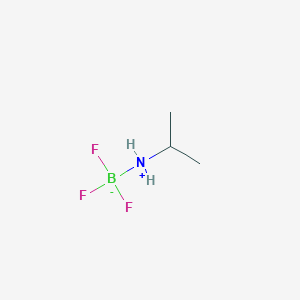
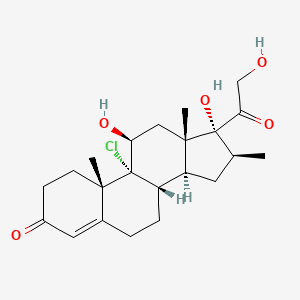

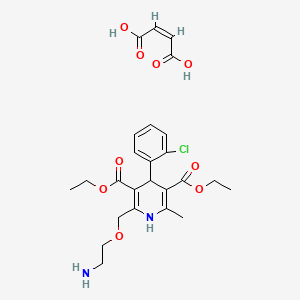
![1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B13419227.png)
